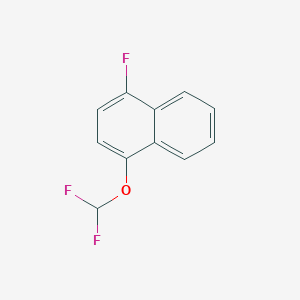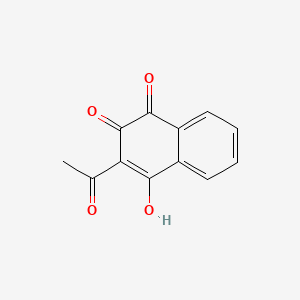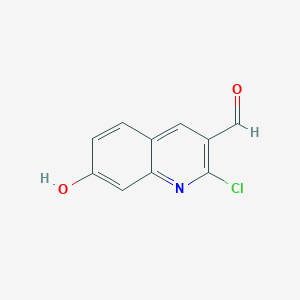
4,6-Dichloroquinazolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichlorchinazolin-2-ol: ist eine heterocyclische Verbindung, die zur Chinazolin-Familie gehört. Chinazoline sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie umfassend untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4,6-Dichlorchinazolin-2-ol erfolgt typischerweise durch Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 2,4-Dichloranilin mit Formamid unter sauren Bedingungen zur Bildung des Chinazolinrings. Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um die Cyclisierung zu erleichtern.
Industrielle Produktionsverfahren: Die industrielle Produktion von 4,6-Dichlorchinazolin-2-ol kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Die Auswahl des Lösungsmittels und die Reinigungsschritte sind entscheidend, um die Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 4,6-Dichlorchinazolin-2-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome an den Positionen 4 und 6 können unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Hydroxylgruppe an Position 2 kann zur Bildung von Chinazolinon-Derivaten oxidiert oder zur Bildung von Dihydrochinazolin-Derivaten reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) werden häufig verwendet.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können eingesetzt werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Hauptprodukte:
Substitutionsreaktionen: Substituierte Chinazolin-Derivate mit verschiedenen funktionellen Gruppen.
Oxidationsreaktionen: Chinazolinon-Derivate.
Reduktionsreaktionen: Dihydrochinazolin-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Verwendung als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
- Einsatz bei der Entwicklung neuer Synthesemethoden.
Biologie:
- Untersuchung auf sein Potenzial als Enzyminhibitor.
- Studium seiner Interaktionen mit biologischen Makromolekülen.
Medizin:
- Exploration seiner Antikrebs-Eigenschaften.
- Bewertung seiner antimikrobiellen und antifungalen Aktivitäten.
Industrie:
- Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
- Anwendung bei der Synthese von Agrochemikalien und Pharmazeutika.
5. Wirkmechanismus
Der Wirkmechanismus von 4,6-Dichlorchinazolin-2-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Das Vorhandensein von Chloratomen und der Hydroxylgruppe ermöglicht Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit den Zielmolekülen. Diese Wechselwirkungen können normale Zellprozesse stören und zu den gewünschten biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 4,6-Dichloroquinazolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of chlorine atoms and the hydroxyl group allows for hydrogen bonding and hydrophobic interactions with the target molecules. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
2,4-Dichlorchinazolin: Ähnliche Struktur, jedoch ohne die Hydroxylgruppe an Position 2.
4,7-Dichlorchinolin: Enthält Chloratome an den Positionen 4 und 7, hat aber eine andere Ringstruktur.
2-(4-Bromphenyl)-chinazolin-4(3H)-on: Enthält ein Bromatom und ein anderes Substitutionsschema.
Eindeutigkeit: 4,6-Dichlorchinazolin-2-ol ist aufgrund der spezifischen Positionierung der Chloratome und der Hydroxylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C8H4Cl2N2O |
|---|---|
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
4,6-dichloro-3H-quinazolin-2-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H,11,12,13) |
InChI-Schlüssel |
DSCIVJDTQKYMNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)NC(=C2C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
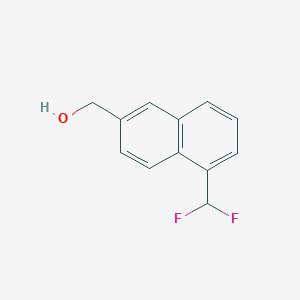
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
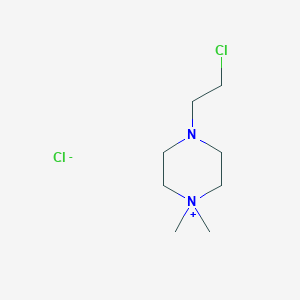
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
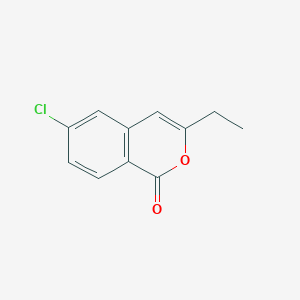
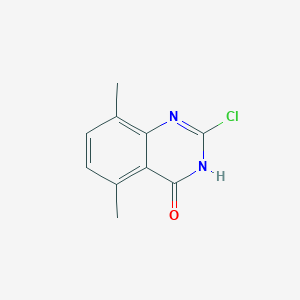
![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)
